molecular formula C12H14O3 B13618653 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid

1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13618653
M. Wt: 206.24 g/mol
InChI Key: LTJFFKDBDBUTDZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H14O3 This compound features a cyclopentane ring substituted with a hydroxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentane with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid.

    Reduction: Formation of 1-(2-hydroxyphenyl)cyclopentanol.

    Substitution: Formation of 2-nitro-1-(2-hydroxyphenyl)cyclopentane-1-carboxylic acid or 2-bromo-1-(2-hydroxyphenyl)cyclopentane-1-carboxylic acid.

Scientific Research Applications

1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclopentanecarboxylic acid: Lacks the hydroxyphenyl group, resulting in different chemical and biological properties.

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the cyclopentane ring, leading to different reactivity and applications.

    1-Phenylcyclopentane-1-carboxylic acid:

The uniqueness of this compound lies in its combination of a hydroxyphenyl group and a cyclopentane ring, which imparts distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-hydroxyphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)

InChI Key

LTJFFKDBDBUTDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2O)C(=O)O

Origin of Product

United States

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